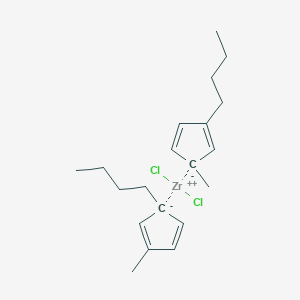
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is a versatile organometallic compound. It is known for its unique properties and applications in various fields such as catalysis, organic synthesis, and material science. This compound is part of the metallocene family, which are known for their stability and catalytic properties .
Méthodes De Préparation
The synthesis of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the reaction of 2-Butyl-5-methylcyclopenta-1,3-diene with zirconium tetrachloride. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference . Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.
Analyse Des Réactions Chimiques
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+)dichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic ligands for substitution reactions. Major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes .
Applications De Recherche Scientifique
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride is widely used in scientific research due to its catalytic properties. It is used in:
Catalysis: As a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Material Science: In the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride involves the coordination of the cyclopentadienyl ligands to the zirconium center. This coordination stabilizes the zirconium and allows it to participate in various catalytic cycles. The molecular targets and pathways involved include the activation of small molecules like ethylene and propylene, leading to their polymerization .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride include:
Bis(cyclopentadienyl)zirconium dichloride: Known for its use in catalysis and similar stability properties.
Bis(pentamethylcyclopentadienyl)zirconium dichloride: Offers enhanced stability due to the presence of additional methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in catalytic processes .
Activité Biologique
2-Butyl-5-methylcyclopenta-1,3-diene;zirconium(4+);dichloride, also known as bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride, is an organometallic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis, properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of zirconium as the central metal atom coordinated to two cyclopentadienyl ligands and two chloride ions. The molecular formula is C20H30Cl2Zr, indicating a high molecular weight and complexity due to multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C20H30Cl2Zr |
| Molecular Weight | 432.58 g/mol |
| Appearance | White powder |
| Purity | ≥98% |
| Sensitivity | Air, moisture |
Biological Activity
Research indicates that organometallic compounds like bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride exhibit unique biological activities primarily related to their catalytic properties in polymerization processes and potential interactions with biological macromolecules.
The biological activity of this compound may be attributed to its ability to interact with various biological systems through mechanisms such as:
- Catalysis : Facilitating polymerization reactions that can lead to the formation of biocompatible materials.
- Metal Ion Interactions : The zirconium ion may play a role in enzyme mimicry or modulation of biochemical pathways.
Case Studies
-
Catalytic Activity in Polymerization :
- A study demonstrated that bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride can effectively catalyze the polymerization of olefins, producing polymers with specific desired properties. This process has implications for developing new materials with enhanced mechanical and thermal properties.
-
Toxicological Assessment :
- Research has shown that organometallic compounds can exhibit cytotoxic effects at certain concentrations. A study assessed the cytotoxicity of various zirconium complexes, including this compound, on mammalian cell lines. Results indicated dose-dependent toxicity, emphasizing the need for careful evaluation in biomedical applications.
Comparative Analysis with Similar Compounds
To understand the unique properties of bis(2-butyl-5-methylcyclopenta-1,4-dien-1-yl)zirconium dichloride, it is useful to compare it with other related compounds.
Table 2: Comparison of Zirconium Complexes
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Bis(1-butyl-3-methylcyclopentadienyl)zirconium dichloride | C20H30Cl2Zr | Different ligand structure; varied reactivity |
| Bis[(1,2,3,4,5-I.)-1-butyl-2,4-cyclopentadienyl]dichlorozirconium | C18H36Cl2Zr | Contains iodine substituents; altered electronic properties |
| Bis(1-butyl-3-methylcyclopentadienyl)zirconium(IV) chloride | C20H30Cl2Zr | Similar structure but differs in oxidation state |
Propriétés
Numéro CAS |
151840-68-5 |
|---|---|
Formule moléculaire |
C20H30Cl2Zr |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
2-butyl-5-methylcyclopenta-1,3-diene;5-butyl-2-methylcyclopenta-1,3-diene;dichlorozirconium(2+) |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-3-4-5-10-7-6-9(2)8-10;;;/h2*6-8H,3-5H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
LJKJSEVMTCFGSH-UHFFFAOYSA-L |
SMILES |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES isomérique |
CCCC[C-]1C=CC(=C1)C.CCCCC1=C[C-](C=C1)C.Cl[Zr+2]Cl |
SMILES canonique |
CCCCC1=C[C-](C=C1)C.CCCCC1=C[C-](C=C1)C.[Cl-].[Cl-].[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















